2-Chloro-4-nitrobenzene-1-sulfonyl chloride
Overview
Description
“2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 20201-03-0. It has a molecular weight of 256.07 and its IUPAC name is 2-chloro-4-nitrobenzenesulfonyl chloride . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of “2-Chloro-4-nitrobenzene-1-sulfonyl chloride” involves a reaction with pyridine in acetonitrile . The purification is accomplished by flash chromatography .Molecular Structure Analysis
The InChI code for “2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is 1S/C6H3Cl2NO4S/c7-5-3-4 (9 (10)11)1-2-6 (5)14 (8,12)13/h1-3H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is a pale-yellow to yellow-brown solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization of Derivatives
2-Chloro-4-nitrobenzene-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various sulfonamide derivatives. For instance, it has been used to synthesize a series of new sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride by reacting with different amino acid esters and amines, which were further tested for antimicrobial activity and docking studies against DNA Gyrase-A, showcasing moderate to good antimicrobial activities and binding affinity (Kumar et al., 2020).
Advancements in Organic Synthesis
A novel method for the preparation of secondary amines and diamines involves the use of 2,4-dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride. This method highlights the potential for generating a wide variety of diamines through the combined use of protecting/activating groups, indicating the chemical's importance in organic synthesis processes (Fukuyama et al., 1997).
Enabling Chemical Transformations
The compound has shown significant utility in enabling chemical transformations. For instance, 4-chloro-3-nitrobenzenesulfonamide reacted at room temperature with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition against therapeutically relevant human carbonic anhydrases. This reaction demonstrates the dual role of the primary sulfonamide functionality in both facilitating ring construction and acting as an enzyme prosthetic group, highlighting its potential in medicinal chemistry (Sapegin et al., 2018).
Environmental and Analytical Applications
In environmental and analytical chemistry, derivatives of 2-chloro-4-nitrobenzene-1-sulfonyl chloride have been used in methods for determining nitrobenzenes in various samples. A spectrophotometric method utilizing the reduction of nitrobenzenes to arylamines, followed by diazotization and coupling with the Bratton-Marshall reagent in a micellar medium, demonstrates the compound's role in enhancing analytical capabilities (Escrig-Tena et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVNPSFHISUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301023 | |
Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
20201-03-0 | |
Record name | 20201-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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